

# Technical Profile: 2-Chloro-6-(methylthio)benzaldehyde

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## Compound of Interest

Compound Name:	2-Chloro-6-(methylthio)benzaldehyde
CAS No.:	201987-39-5
Cat. No.:	B1441255

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## Nomenclature, Synthesis, and Application in Heterocyclic Chemistry[1]

### Nomenclature and Structural Identity

The compound **2-Chloro-6-(methylthio)benzaldehyde** represents a specific class of polysubstituted aromatic aldehydes characterized by a "push-pull" electronic environment.[1] This section deconstructs its IUPAC identity to ensure precise database indexing and regulatory compliance.

### IUPAC Derivation Logic

The systematic naming follows the hierarchy of functional groups as defined by the International Union of Pure and Applied Chemistry (IUPAC):

- Principal Functional Group: The aldehyde group ( ) takes priority over halogens and sulfides, defining the parent structure as benzaldehyde.
- Numbering: The carbon atom bonded to the aldehyde group is designated as position 1.
- Locant Assignment: The ring is numbered to give the lowest possible locants to substituents.

- Numbering clockwise or counter-clockwise yields positions 2 and 6 for the substituents.
- Alphabetical Order: Substituents are cited alphabetically. Chloro precedes methylthio.
  - Position 2: Chloro[1][2][3][4]
  - Position 6: Methylthio (also referred to as methylsulfanyl)

Final Preferred IUPAC Name: **2-Chloro-6-(methylthio)benzaldehyde**[1]

## Chemical Identifiers[1][5][6][7]

Parameter	Data
CAS Registry Number	Not widely listed as a commodity chemical; typically synthesized in situ or custom ordered. [1] (Analog: 2-(Methylthio)benzaldehyde is 7022-45-9)
Molecular Formula	
Molecular Weight	186.66 g/mol
SMILES	<chem>CSc1cccc(Cl)c1C=O</chem>
InChI Key	Generated from structure
Appearance	Yellow crystalline solid (typical of thio-benzaldehydes)

## Synthesis Protocol: Regioselective [1][8]

The most robust route to **2-Chloro-6-(methylthio)benzaldehyde** is the nucleophilic aromatic substitution (

) of 2,6-dichlorobenzaldehyde.[1] This reaction exploits the electron-withdrawing nature of the aldehyde group to activate the ortho-chlorines.[1]

## Mechanistic Insight

The aldehyde group at C1 withdraws electron density via resonance (\$ -M

-I

NaSMe) acts as the nucleophile.

- Challenge: Preventing bis-substitution (formation of 2,6-bis(methylthio)benzaldehyde).
- Solution: Kinetic control at low temperatures ( ) and stoichiometric precision (1.1 equivalents of nucleophile).

## Experimental Protocol

Based on methodologies adapted from Patent WO2006091858A1.

Reagents:

- 2,6-Dichlorobenzaldehyde (1.0 eq)[1]
- Sodium thiomethoxide (NaSMe) (1.1 eq)
- N,N-Dimethylformamide (DMF) [Anhydrous][1]

Step-by-Step Methodology:

- Preparation: Charge a flame-dried round-bottom flask with 2,6-dichlorobenzaldehyde (e.g., 20 g, 114 mmol) and anhydrous DMF (200 mL). Ensure complete dissolution under an inert nitrogen atmosphere.
- Cooling: Submerge the reaction vessel in an ice/water bath to equilibrate the internal temperature to .
- Addition: Slowly add sodium thiomethoxide (8.81 g, 125.7 mmol) portion-wise over 30 minutes.
  - Critical Control Point: Rapid addition causes localized heating, increasing the risk of bis-substitution.[1]
- Reaction: Allow the mixture to stir at

for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) overnight. The solution will typically darken.

- Quench & Isolation: Pour the reaction mixture into 1 L of ice-cold water. A yellow precipitate should form immediately.
- Purification:
  - Filter the solids via vacuum filtration.
  - Wash the filter cake with cold water ( mL) to remove residual DMF and inorganic salts.
  - Dry the solid under high vacuum at .
  - Optional: Recrystallize from ethanol/hexane if purity is .

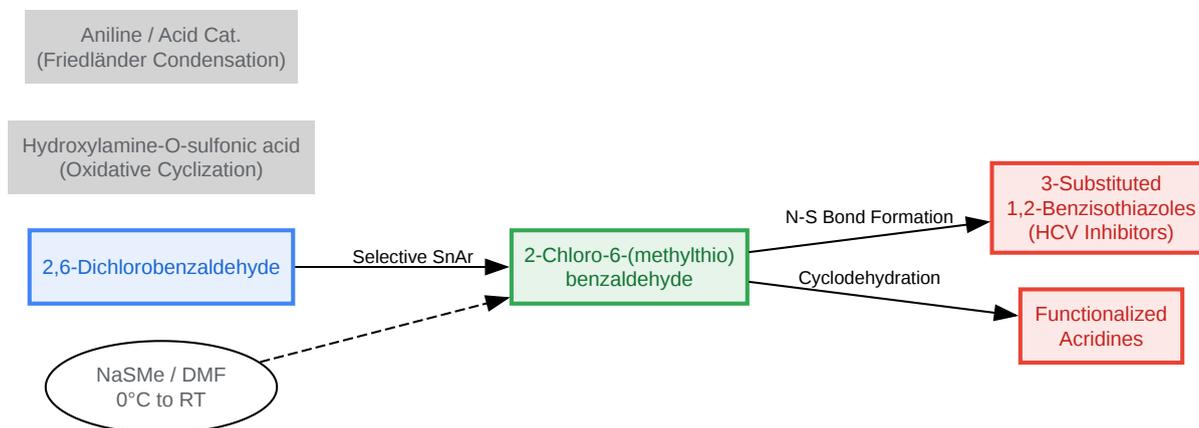
## Applications in Drug Discovery[3]

**2-Chloro-6-(methylthio)benzaldehyde** is a high-value scaffold because it possesses three distinct reactive sites:

- Aldehyde (C1): Susceptible to condensation (imines, hydrazones).
- Chlorine (C2): Available for further or Palladium-catalyzed coupling.[1]
- Methylthio (C6): Can be oxidized to sulfoxide/sulfone (leaving groups) or demethylated to a thiol for cyclization.

## Pathway Visualization

The following diagram illustrates the synthesis of the core compound and its divergence into bioactive heterocycles (Benzisothiazoles and Acridines).



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Figure 1: Synthetic workflow from commodity starting materials to high-value heterocyclic pharmacophores.

## Key Reaction: Benzisothiazole Formation

As referenced in antiviral research (HCV inhibitors), this aldehyde is a precursor to benzisothiazoles.

- Mechanism: The aldehyde is converted to an oxime or imine, followed by an oxidative closure where the sulfur (from the methylthio group) attacks the nitrogen, often requiring a leaving group on the nitrogen or oxidative conditions to form the N-S bond.

## Safety and Handling

Hazard Class	Description	Mitigation
Acute Toxicity	Likely toxic if swallowed or inhaled (analogous to chlorinated benzaldehydes).[1]	Use full PPE (gloves, goggles, respirator). Handle in a fume hood.
Skin/Eye Irritant	Causes skin irritation and serious eye irritation.	Immediate wash with soap/water upon contact. Eye wash station must be accessible.[1]
Stench	Thio-compounds often carry a penetrating, disagreeable odor. [1]	Bleach (sodium hypochlorite) bath should be available to neutralize glassware/spills.
Reactivity	Reacts violently with strong oxidizing agents.	Store away from peroxides and nitrates.

## References

- IUPAC Nomenclature of Organic Chemistry. (2013). Blue Book. International Union of Pure and Applied Chemistry. [\[Link\]](#)
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